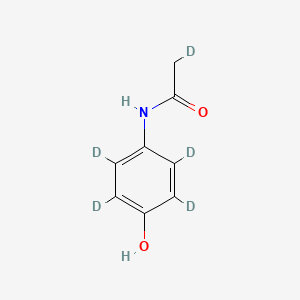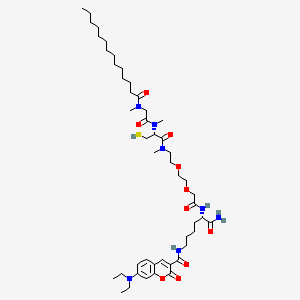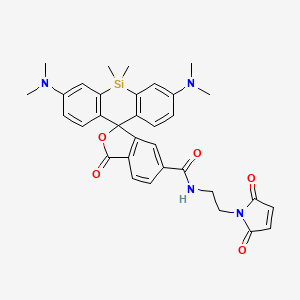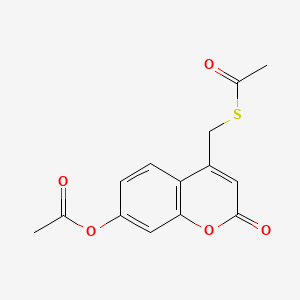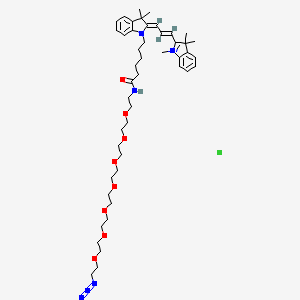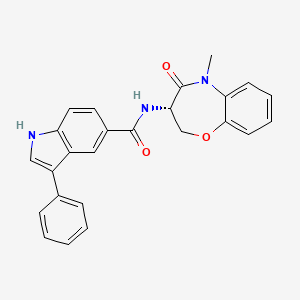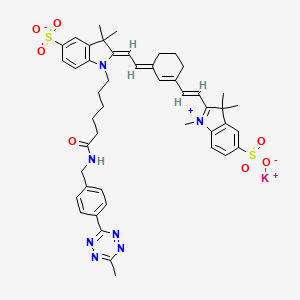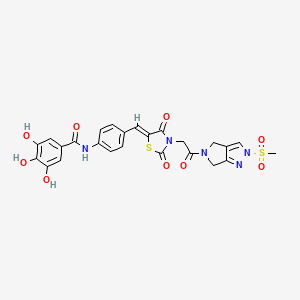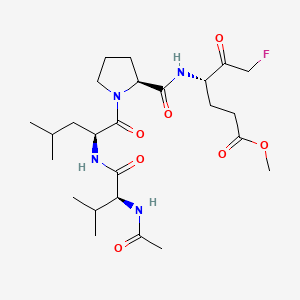
Ac-VLPE-FMK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-VLPE-FMK, also known as Ac-Val-Leu-Pro-Glu(OMe)-CH2F, is a tetrapeptidyl mono-fluoromethyl ketone. This compound is a potent inhibitor of cathepsin B and cathepsin L, which are cysteine proteases involved in various cellular processes, including protein degradation and turnover. This compound is primarily used in scientific research to study cancer aggressiveness and other related biological phenomena .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VLPE-FMK involves the coupling of the tetrapeptide sequence Val-Leu-Pro-Glu(OMe) with a fluoromethyl ketone moiety. The process typically includes the following steps:
Peptide Synthesis: The tetrapeptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Fluoromethyl Ketone Introduction: The fluoromethyl ketone group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the fluoromethyl ketone.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥99.0%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing large-scale purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-VLPE-FMK primarily undergoes inhibition reactions with cysteine proteases. The key reactions include:
Inhibition of Cathepsin B and Cathepsin L: This compound forms a covalent bond with the active site cysteine residue of these proteases, leading to their inactivation
Common Reagents and Conditions
Reagents: The synthesis involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and fluoromethyl ketone precursors.
Major Products
The major product of these reactions is the inhibited form of cathepsin B and cathepsin L, which are no longer able to perform their proteolytic functions .
Wissenschaftliche Forschungsanwendungen
Ac-VLPE-FMK has several scientific research applications, including:
Cancer Research: It is used to study the role of cathepsin B and cathepsin L in cancer cell migration, invasion, and metastasis
Protease Inhibition Studies: Researchers use this compound to investigate the mechanisms of protease inhibition and to develop new therapeutic strategies targeting cysteine proteases.
Biological Pathway Analysis: The compound helps in elucidating the pathways involving cathepsin B and cathepsin L, contributing to a better understanding of their biological roles.
Wirkmechanismus
Ac-VLPE-FMK exerts its effects by covalently binding to the active site cysteine residue of cathepsin B and cathepsin L. This binding inhibits the proteolytic activity of these enzymes, preventing them from degrading their substrates. The inhibition is highly selective and irreversible, making this compound a valuable tool for studying the biological functions of these proteases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-PLVE-FMK: Another tetrapeptidyl mono-fluoromethyl ketone with similar inhibitory properties against cathepsin B and cathepsin L.
Ac-PLVQ-FMK: A related compound used to study the activity of cysteine proteases.
Uniqueness
Ac-VLPE-FMK is unique due to its specific tetrapeptide sequence and its high selectivity for cathepsin B and cathepsin L. This selectivity allows for precise inhibition studies and makes it a valuable tool in cancer research and protease inhibition studies .
Eigenschaften
Molekularformel |
C25H41FN4O7 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
methyl (4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-6-fluoro-5-oxohexanoate |
InChI |
InChI=1S/C25H41FN4O7/c1-14(2)12-18(29-24(35)22(15(3)4)27-16(5)31)25(36)30-11-7-8-19(30)23(34)28-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,31)(H,28,34)(H,29,35)/t17-,18-,19-,22-/m0/s1 |
InChI-Schlüssel |
MDAFONIYDVLMOY-OZIGNCPNSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C(C(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




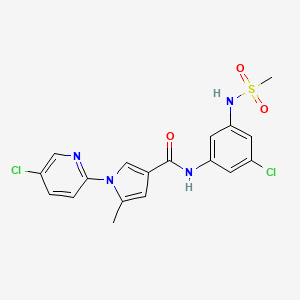
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
